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Compound of Interest

Compound Name: 2-Ethoxyethyl acrylate

Cat. No.: B085583

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-
Ethoxyethyl acrylate (2-EEA), a monomer of significant interest in polymer chemistry and
materials science. The document outlines the fundamental spectroscopic data obtained from
Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and
Mass Spectrometry (MS), crucial for the identification, purity assessment, and structural
elucidation of this compound. Detailed experimental protocols and visual workflows are
provided to facilitate the replication of these characterization methods in a laboratory setting.

Chemical Structure and Properties

2-Ethoxyethyl acrylate is an organic compound with the chemical formula C7H120s3 and a
molecular weight of 144.17 g/mol .[1][2] It is a colorless liquid utilized in the synthesis of various
polymers and copolymers.[1]

Synonyms: 2-Ethoxyethyl 2-propenoate, Ethylene glycol monoethyl ether acrylate[1] CAS
Number: 106-74-1[1][2]

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Ethoxyethyl acrylate,
summarized in tabular format for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 13C NMR spectra of 2-Ethoxyethyl acrylate provide detailed
information about the chemical environment of each proton and carbon atom.

Table 1: *H NMR Spectroscopic Data for 2-Ethoxyethyl Acrylate

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
6.40 dd 1H =CHz2 (trans to C=0)
6.12 dd 1H -CH=
5.85 dd 1H =CH: (cis to C=0)
4.25 t 2H -O-CH2-CH2-O-
3.65 t 2H -O-CH2-CH2-O-
3.52 q 2H -O-CH2-CHs
1.20 t 3H -CHs

Note: Data is compiled from typical values for acrylate monomers and may vary slightly based
on solvent and instrument parameters.

Table 2: 3C NMR Spectroscopic Data for 2-Ethoxyethyl Acrylate
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Chemical Shift (8) ppm Assighment
166.2 C=0

130.8 =CH:z

128.5 -CH=

68.9 -O-CH2-CH2-0O-
66.5 -O-CH2-CH2-0O-
63.8 -O-CH2-CHs
15.1 -CHs

Note: Data is compiled from typical values for acrylate monomers and may vary slightly based

on solvent and instrument parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The FTIR spectrum of 2-Ethoxyethyl acrylate is characterized

by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds of the

acrylate moiety, as well as the ether linkages.

Table 3: FTIR Spectroscopic Data for 2-Ethoxyethyl Acrylate

Wavenumber (cm~?)

Vibrational Mode

~2970 C-H stretch (aliphatic)

~1725 C=0 stretch (ester)

~1635 C=C stretch (alkene)

~1405 =CHz2 scissoring

~1190 C-O stretch (ester)

~1120 C-O-C stretch (ether)

~810 =CH2 wagging
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Note: Peak positions are approximate and can be influenced by the sampling method (e.g.,
neat liquid, solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 2-Ethoxyethyl acrylate, electron ionization (El) is a common method.

Table 4: Mass Spectrometry Data for 2-Ethoxyethyl Acrylate

miz Putative Fragment

144 [M]* (Molecular lon)

99 [M - OCH2CHs]*

73 [M - COOCH2CH20CH2CHs]*
55 [CH2=CH-C=0]*

Note: Fragmentation patterns can be complex and vary with ionization energy and instrument
type. The listed fragments are common for acrylate esters.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 2-
Ethoxyethyl acrylate.

NMR Spectroscopy

Obijective: To obtain high-resolution *H and *3C NMR spectra of 2-Ethoxyethyl acrylate.
Materials:

o 2-Ethoxyethyl acrylate monomer

o Deuterated chloroform (CDCIs) with tetramethylsilane (TMS)

e NMR tubes (5 mm)
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o Pipettes

Instrumentation:

 NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:

» Prepare a sample by dissolving approximately 10-20 mg of 2-Ethoxyethyl acrylate in ~0.6
mL of CDCIs containing 0.03% (v/v) TMS in a clean, dry NMR tube.

o Cap the NMR tube and invert it several times to ensure a homogeneous solution.
 Insert the sample into the NMR spectrometer.
e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire the *H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-
second relaxation delay, 16 scans).

e Process the *H NMR spectrum by applying Fourier transformation, phase correction, and
baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

e Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

e Process the 13C NMR spectrum similarly to the *H spectrum, referencing the solvent peak of
CDCls to 77.16 ppm.

FTIR Spectroscopy

Objective: To obtain the infrared absorption spectrum of neat 2-Ethoxyethyl acrylate.
Materials:

e 2-Ethoxyethyl acrylate monomer

 |sopropanol or acetone for cleaning

e Lens tissue
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Instrumentation:
o FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:

o Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or
acetone, followed by a dry tissue.

e Record a background spectrum of the empty ATR accessory. This will be automatically
subtracted from the sample spectrum.

o Place a small drop of 2-Ethoxyethyl acrylate onto the center of the ATR crystal, ensuring
the crystal is fully covered.

e Acquire the sample spectrum over a range of 4000-400 cm~! with a resolution of 4 cm~1. Co-

add 16 or 32 scans to improve the signal-to-noise ratio.

o After the measurement, clean the ATR crystal thoroughly with a solvent-dampened tissue.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 2-Ethoxyethyl
acrylate using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

» 2-Ethoxyethyl acrylate monomer

e Dichloromethane (DCM) or other suitable volatile solvent
 Vials for sample preparation

Instrumentation:

e Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization
(El) source.

Procedure:
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e Prepare a dilute solution of 2-Ethoxyethyl acrylate (e.g., 100 ppm) in dichloromethane.
e Set up the GC-MS instrument with an appropriate capillary column (e.g., DB-5ms).
o Establish a suitable GC temperature program to ensure good separation, for example:

o Initial temperature: 50 °C, hold for 1 minute.

o Ramp: 10 °C/min to 250 °C.

o Hold: 5 minutes at 250 °C.

o Set the MS parameters, including an El ionization energy of 70 eV and a mass range of m/z
40-400.

e Inject a small volume (e.g., 1 yL) of the prepared sample solution into the GC.

e Acquire the data and analyze the resulting chromatogram to identify the peak corresponding
to 2-Ethoxyethyl acrylate and its mass spectrum.

Visual Workflows

The following diagrams illustrate the experimental workflows for the spectroscopic
characterization of 2-Ethoxyethyl acrylate.
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Caption: NMR Spectroscopy Experimental Workflow.
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Caption: FTIR Spectroscopy Experimental Workflow.
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Caption: Mass Spectrometry Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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